![molecular formula C5H11N B1222950 (R)-2-Methylpyrrolidine CAS No. 41720-98-3](/img/structure/B1222950.png)
(R)-2-Methylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of “(R)-2-Methylpyrrolidine” has been efficiently achieved through various methods. Zhao et al. (2006) described a high-yielding and practical synthesis approach, which proceeds in 83% overall yield and >99% optical purity from readily available materials in just four synthetic steps (Zhao et al., 2006). Hao (2007) synthesized “(R)-2-Methylpyrrolidine” from “(R)-2-(tritylamino)-propionaldehyde” using the Wittig-Horner reaction and catalytic hydrogenation, achieving an overall yield of 63% (Hao, 2007).
Molecular Structure Analysis
The molecular structure of “(R)-2-Methylpyrrolidine” and its derivatives has been characterized through various methods, including X-ray crystallography. Gupta et al. (1995) determined the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, providing insight into its molecular configuration (Gupta et al., 1995).
Chemical Reactions and Properties
“(R)-2-Methylpyrrolidine” serves as a building block in the synthesis of complex molecules, including chiral platinum(II) complexes as reported by Diakos et al. (2009). These complexes have shown remarkable cytotoxicity against certain cancer cell lines, demonstrating the chemical versatility of “(R)-2-Methylpyrrolidine” (Diakos et al., 2009).
Physical Properties Analysis
The physical properties of “(R)-2-Methylpyrrolidine” derivatives have been studied, including their crystalline structures and solubility. The crystal structure and physical data provide essential information for the development of new materials and applications in synthesis (Gupta et al., 1995).
Chemical Properties Analysis
The chemical properties of “(R)-2-Methylpyrrolidine,” including its reactivity and role in synthesis, have been extensively explored. The compound exhibits versatility in chemical reactions, serving as a precursor or intermediate in the synthesis of a wide range of organic molecules. Studies like those by Diakos et al. (2009) highlight its utility in medicinal chemistry, particularly in the synthesis of platinum-based anticancer agents (Diakos et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis : (R)-2-Methylpyrrolidine has been synthesized efficiently and practically. Zhao et al. (2006) describe a high-yielding synthesis process that is scalable and produces the compound with over 99% optical purity from readily available materials (Zhao et al., 2006).
- Biosynthesis Studies : Huang et al. (1996) researched 1-Methylpyrrolidine-2-acetic acid and related compounds as precursors in the biosynthesis of tropane alkaloids in various plants. Their findings indicate that 1-methylpyrrolidine acid is not an efficient precursor of these alkaloids (Huang et al., 1996).
- Crystal Structure Analysis : The crystal structure of R(−)-1-tosyl-2-methylpyrrolidine was determined by X-ray structure analysis, providing insights into its molecular configuration and potential applications in crystallography (Gupta et al., 1995).
Pharmacological Research
- Selective Antagonism : A study by Ogawa et al. (2002) explored the pharmacology of a novel 5-HT2A receptor antagonist, highlighting the potential of derivatives of (R)-2-Methylpyrrolidine in developing new therapeutic agents (Ogawa et al., 2002).
- Enantiomeric Resolution : Research by Sakurai et al. (2006) focused on the dielectrically controlled resolution of (R)- and (S)-2-Methylpyrrolidine, which is significant in the production of enantiomerically pure compounds for pharmaceutical applications (Sakurai et al., 2006).
Neurological Applications
- Neuroprotective Potential : Battaglia et al. (1998) discovered that aminopyrrolidine-2R,4R-dicarboxylated, related to (R)-2-Methylpyrrolidine, could protect neurons against excitotoxic degeneration, suggesting its potential application in neuroprotective drugs (Battaglia et al., 1998).
Biological Catalyst Research
- Bacterial Whole-Cell Catalysts : Mitsukura et al. (2010) identified bacterial strains capable of enantioselective imine reduction, producing (R)-2-Methylpyrrolidine with high optical purity, showing potential applications in biocatalysis (Mitsukura et al., 2010).
Optical Activity Studies
- Understanding Optical Activity : Craft et al. (2021) investigated the optical activity of (R)-2-Methylpyrrolidine, contributing to the understanding of chiroptical signatures in molecular chemistry (Craft et al., 2021).
properties
IUPAC Name |
(2R)-2-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348927 | |
Record name | (R)-2-METHYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylpyrrolidine | |
CAS RN |
41720-98-3 | |
Record name | (2R)-2-Methylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41720-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2-METHYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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